molecular formula C17H12ClFN4O B5276776 6-chloro-2-[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole

6-chloro-2-[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole

Cat. No.: B5276776
M. Wt: 342.8 g/mol
InChI Key: FOVHVSLEFRQJCA-UHFFFAOYSA-N
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Description

6-chloro-2-[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core substituted with a pyrazole ring, which is further substituted with a fluoro and methoxy phenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole typically involves multi-step organic synthesis. One common method involves the initial formation of the benzimidazole core, followed by the introduction of the pyrazole ring through cyclization reactions. The fluoro and methoxy phenyl groups are then introduced via substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can result in various substituted benzimidazole derivatives .

Scientific Research Applications

6-chloro-2-[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 6-chloro-2-[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer .

Properties

IUPAC Name

6-chloro-2-[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O/c1-24-10-3-4-11(13(19)7-10)16-12(8-20-23-16)17-21-14-5-2-9(18)6-15(14)22-17/h2-8H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVHVSLEFRQJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=NN2)C3=NC4=C(N3)C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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